3,5-dichlorobenzenesulfonic acid chemical properties
3,5-dichlorobenzenesulfonic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,5-Dichlorobenzenesulfonic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 3,5-dichlorobenzenesulfonic acid. As a halogenated aromatic sulfonic acid, this compound serves as a valuable intermediate and building block in various synthetic applications, from pharmaceuticals to specialty chemicals. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind its chemical behavior and synthetic strategy. All protocols and claims are grounded in authoritative references to ensure scientific integrity and reproducibility.
Physicochemical and Structural Properties
3,5-Dichlorobenzenesulfonic acid is a solid organic compound characterized by a benzene ring substituted with two chlorine atoms at the meta positions and a sulfonic acid group. This substitution pattern dictates its electronic properties, reactivity, and physical characteristics. The strong electron-withdrawing nature of both the chlorine atoms and the sulfonic acid group renders the aromatic ring highly electron-deficient.
Key identifying information and computed physicochemical properties are summarized in the table below.[1]
| Property | Value | Reference |
| IUPAC Name | 3,5-dichlorobenzenesulfonic acid | [1] |
| CAS Number | 33469-47-5 | [1] |
| Molecular Formula | C₆H₄Cl₂O₃S | [1] |
| Molecular Weight | 227.07 g/mol | |
| Physical Form | Solid | |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O | [1] |
| InChI Key | IJJUDUDQGIIQOO-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 62.8 Ų | [1] |
Synthesis and Manufacturing Pathway
The synthesis of 3,5-dichlorobenzenesulfonic acid is not achieved by the direct sulfonation of 1,3-dichlorobenzene. The two chlorine atoms in the meta-position are ortho-, para-directing, which would lead to the formation of 2,4- and 2,6-dichlorobenzenesulfonic acid isomers. Therefore, a more regioselective strategy is required. The most viable and documented pathway proceeds through the versatile intermediate, 3,5-dichloroaniline, via a Sandmeyer-type reaction to form the sulfonyl chloride, which is subsequently hydrolyzed.[2][3]
Causality of the Synthetic Route
The choice of 3,5-dichloroaniline as the starting material is critical for ensuring the desired 3,5-substitution pattern. The amino group serves as a synthetic handle that can be reliably converted into a diazonium salt. This diazonium intermediate is then susceptible to substitution by a sulfonyl group (introduced as sulfur dioxide), a transformation that would be impossible to achieve with such specificity via direct electrophilic aromatic substitution on 1,3-dichlorobenzene.
Detailed Experimental Protocol: Synthesis via 3,5-Dichloroaniline
This protocol describes a robust, multi-step synthesis to produce 3,5-dichlorobenzenesulfonic acid with high purity.
Step 1: Diazotization of 3,5-Dichloroaniline
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3,5-dichloroaniline (1 equiv.) in concentrated hydrochloric acid (approx. 3 equiv.) and water.
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Cool the stirred suspension to 0-5 °C using an ice-salt bath.
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Prepare a solution of sodium nitrite (1.05 equiv.) in cold water.
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Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.[2]
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After the addition is complete, stir the resulting diazonium salt solution for an additional 20-30 minutes at 0-5 °C.
Step 2: Sulfonylation (Sandmeyer-type Reaction)
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In a separate, larger reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂(g) through the cooled solvent.
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Add a catalytic amount of copper(I) chloride (approx. 0.1 equiv.) to this solution.
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Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper(I) chloride solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
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Allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases. This step forms the key intermediate: 3,5-dichlorobenzenesulfonyl chloride .[3]
Step 3: Hydrolysis and Isolation
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Carefully pour the reaction mixture from Step 2 over crushed ice. The sulfonyl chloride will precipitate as a solid.
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Collect the crude 3,5-dichlorobenzenesulfonyl chloride by vacuum filtration and wash with cold water.
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Transfer the crude sulfonyl chloride to a flask containing water and heat the mixture to reflux. The hydrolysis of the sulfonyl chloride to the sulfonic acid will occur.
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Continue heating until the solid has completely dissolved, indicating the completion of the hydrolysis.
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Cool the resulting clear solution to induce crystallization of 3,5-dichlorobenzenesulfonic acid.
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Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for 3,5-dichlorobenzenesulfonic acid.
Chemical Reactivity and Field Insights
The reactivity of 3,5-dichlorobenzenesulfonic acid is governed by its two primary functional components: the strongly acidic sulfonic acid group and the deactivated aromatic ring.
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Reactions of the Sulfonic Acid Group: As a strong acid, it readily forms salts with bases. The most important reaction from a synthetic perspective is its conversion back to the sulfonyl chloride intermediate. Reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) will yield 3,5-dichlorobenzenesulfonyl chloride .[4] This sulfonyl chloride is a versatile electrophile, readily reacting with nucleophiles such as alcohols (to form sulfonate esters), amines (to form sulfonamides), and Friedel-Crafts reactants.
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Reactions of the Aromatic Ring: The benzene ring is significantly deactivated towards further electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the two chlorine atoms and the sulfonyl group. Forcing conditions would be required for reactions like nitration or further halogenation, and the substitution would be directed to the C4/C6 positions (ortho/para to the sulfonic acid group, which acts as a meta-director).
Analytical Characterization
Authoritative, publicly available experimental spectra for 3,5-dichlorobenzenesulfonic acid are not widespread. One major supplier explicitly notes that analytical data is not collected for this compound as part of their catalog. Therefore, this section provides predicted spectral characteristics based on the known molecular structure, which can serve as a benchmark for researchers during characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. Due to the plane of symmetry in the molecule, the protons at C4 and C6 are chemically equivalent, as is the proton at C2.
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δ ~7.5-7.7 ppm: A triplet (t) or a narrow multiplet, integrating to 1H, corresponding to the proton at the C2 position.
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δ ~7.7-7.9 ppm: A doublet (d), integrating to 2H, corresponding to the equivalent protons at the C4 and C6 positions.
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The exact chemical shifts will be solvent-dependent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments.
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C1 (ipso-carbon attached to -SO₃H): ~140-145 ppm
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C3/C5 (carbons attached to -Cl): ~135-138 ppm
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C2: ~128-132 ppm
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C4/C6: ~125-128 ppm
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Infrared (IR) Spectroscopy:
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~3200-2800 cm⁻¹: A very broad band characteristic of the O-H stretch in a strongly hydrogen-bonded sulfonic acid.
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~1250-1160 cm⁻¹ & ~1080-1030 cm⁻¹: Two strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations, respectively.
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~800-600 cm⁻¹: Strong absorption corresponding to the C-Cl stretching vibrations.
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~1600, 1475 cm⁻¹: Aromatic C=C stretching bands.
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-
Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed due to the isotopic distribution of chlorine. The expected peaks would be at m/z 226 (for ³⁵Cl, ³⁵Cl), 228 (for ³⁵Cl, ³⁷Cl), and 230 (for ³⁷Cl, ³⁷Cl). The relative intensity of these peaks would be approximately 9:6:1.
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Key Fragmentation: A significant fragment would be observed at m/z 145, corresponding to the loss of the sulfonyl group (-SO₃H).
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Applications and Field Insights
While specific, large-scale applications for 3,5-dichlorobenzenesulfonic acid are not widely publicized, its structure makes it a valuable intermediate in several areas:
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Pharmaceutical and Agrochemical Synthesis: As with other dichlorinated aromatic compounds, it serves as a rigid scaffold. The sulfonic acid group can be converted to a sulfonamide, a common pharmacophore in many drug classes (e.g., diuretics, antibiotics).
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Specialty Precipitating Agent: Aromatic sulfonic acids are known to form insoluble salts with specific amino acids or other organic bases. For example, the related 3,4-dichlorobenzenesulfonic acid has been effectively used to isolate histidine from protein hydrolysates.[5] By analogy, the 3,5-dichloro isomer could be investigated for similar selective precipitation applications in downstream processing and purification.
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Dye and Pigment Manufacturing: The sulfonic acid group imparts water solubility, and the dichlorinated ring provides a stable core that can be further functionalized to create custom dyes.
Safety, Handling, and Storage
No specific GHS classification is widely available for 3,5-dichlorobenzenesulfonic acid. However, based on data from its isomers, 3,4-dichlorobenzenesulfonic acid and 2,5-dichlorobenzenesulfonic acid , and its synthetic precursor, 3,5-dichlorobenzenesulfonyl chloride , a high degree of caution is warranted.[4][6] These related compounds are classified as corrosive.
Hazard Identification (Inferred)
| Hazard Class | GHS Classification (based on analogs) | Precautionary Statements | Reference |
| Skin Corrosion/Irritation | Category 1B/1C - Danger | H314: Causes severe skin burns and eye damage | [6] |
| Serious Eye Damage | Category 1 - Danger | P280: Wear protective gloves/clothing/eye protection/face protection | [6] |
| Corrosive to Metals | Category 1 - Warning | H290: May be corrosive to metals | - |
| Storage Class | 8A-8B (Combustible Corrosive) or 11 (Combustible Solid) | P405: Store locked up. P406: Store in corrosive resistant container. | [4] |
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
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Handling: Avoid creating dust. Use appropriate tools for transferring the solid. Prevent contact with skin, eyes, and clothing.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed and made of a corrosive-resistant material.
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Spill Response: In case of a spill, cordon off the area. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Collect the material into a suitable container for hazardous waste disposal. Do not add water.
Conclusion
3,5-Dichlorobenzenesulfonic acid is a specialized chemical intermediate whose properties are defined by its unique substitution pattern. Its synthesis requires a nuanced, multi-step approach to ensure correct regiochemistry, highlighting the importance of retrosynthetic analysis in complex aromatic chemistry. While detailed analytical and safety data for this specific molecule are sparse, a robust understanding of its characteristics can be derived from its structure, its synthetic pathway, and the properties of closely related analogs. This guide provides the foundational knowledge necessary for researchers to handle, characterize, and utilize this compound effectively and safely in their synthetic endeavors.
References
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Journal of the Agricultural Chemical Society of Japan. (1951). 3,4~Dichlorobenzene sulfonic acid. Available at: [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2015). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
- Google Patents. (2016). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
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National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
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PubChemLite. (n.d.). 3,4-dichlorobenzenesulfonic acid (C6H4Cl2O3S). Available at: [Link]
- Google Patents. (2013). CN103102276A - Method for preparing 3,5-dichloroaniline.
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PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Available at: [Link]
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